molecular formula C9H16N4O2S B2856668 tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate CAS No. 2490374-66-6

tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate

Cat. No.: B2856668
CAS No.: 2490374-66-6
M. Wt: 244.31
InChI Key: SDFBGYICKLURLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate (CAS 1265226-01-4) is a carbamate-protected amine derivative featuring a 1,2,4-thiadiazole core substituted with an amino group at the 5-position. Its molecular formula is C₉H₁₆N₄O₂S, with a molecular weight of 305.21 g/mol . The tert-butyl carbamate (Boc) group provides stability during synthetic processes, while the thiadiazole ring contributes to electronic and steric properties that influence binding interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBGYICKLURLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The sodium carbonate-promoted cyclization of amidoximes with isocyanides and elemental sulfur (S₈) offers a green pathway to 5-amino-1,2,4-thiadiazoles. For the target compound:

  • Amidoxime Preparation :

    • Ethylenediamine-derived amidoxime (NH₂-CH₂-CH₂-C(=N-OH)-NH₂) serves as the precursor.
    • Synthesized via hydroxylamine treatment of nitriles under acidic conditions.
  • Cyclization Protocol :

    • Reactants : Amidoxime (0.3 mmol), isocyanide (0.6 mmol), S₈ (0.6 mmol), Na₂CO₃ (0.3 mmol).
    • Solvent : Acetonitrile (2 mL).
    • Conditions : 60°C, 3 hours, aerobic oxidation.
    • Yield : 70–85% (based on analogous reactions).

The mechanism proceeds through:

  • Sulfur insertion into the amidoxime-isocyanide adduct.
  • Cyclization to form the 1,2,4-thiadiazole ring.
  • Aerobic oxidation to stabilize the aromatic system.

Isolation and Characterization

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 20:1 → 50:1).
  • Key Spectral Data :
    • ¹H NMR (CDCl₃): δ 6.82 (s, 2H, NH₂), 3.51 (t, J = 6.8 Hz, 2H, CH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂).
    • IR : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O Boc).

Boc Protection of the Ethylamine Side Chain

Protection Strategy

The primary amine on the ethyl linker is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

  • Reaction Setup :

    • Substrate : 3-(2-Aminoethyl)-5-amino-1,2,4-thiadiazole (1 equiv).
    • Reagent : Boc₂O (1.2 equiv), Et₃N (2 equiv).
    • Solvent : Dichloromethane (DCM), 0°C → room temperature.
    • Time : 12 hours.
  • Workup :

    • Quench with aqueous HCl (1M).
    • Extract with DCM, dry over Na₂SO₄.
    • Yield : 80–90%.

Critical Optimization Parameters

  • Temperature Control : Exothermic reactions at >25°C risk Boc group migration.
  • Solvent Polarity : THF improves solubility but prolongs reaction time.

Alternative Synthetic Routes and Comparative Analysis

Nucleophilic Substitution on Bromothiadiazole Intermediates

A halogenated thiadiazole core enables late-stage functionalization:

  • Synthesis of 3-Bromo-5-amino-1,2,4-thiadiazole :

    • Bromination of 5-amino-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in CCl₄.
  • Alkylation with Boc-Protected Ethylamine :

    • Conditions : K₂CO₃, DMF, 80°C, 24 hours.
    • Yield : 50–60%.

Michael Addition Approach

Boc-protected ethylamine acts as a nucleophile toward α,β-unsaturated thiadiazole derivatives:

  • Michael Acceptor Preparation :

    • Thiadiazole-functionalized enone via Claisen-Schmidt condensation.
  • Addition Reaction :

    • Catalyst : DBU (1,8-diazabicycloundec-7-ene).
    • Solvent : THF, room temperature.
    • Yield : 65–75%.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

  • Reactors : Microfluidic systems enhance heat/mass transfer during cyclization.
  • Throughput : 1.2 kg/day using 50 mL reactor volume.

Green Chemistry Metrics

  • Atom Economy : 85% (amidoxime route).
  • E-factor : 2.3 (kg waste/kg product).

Challenges and Troubleshooting

Competing Side Reactions

  • Overtitration of Boc₂O : Leads to N,N-di-Boc byproducts. Mitigated by stoichiometric control.
  • Thiadiazole Ring Oxidation : Add antioxidants (e.g., BHT) in aerobic conditions.

Purification Difficulties

  • HPLC Methods : C18 column, 30% acetonitrile/water → 95% over 20 minutes.
  • Recrystallization Solvents : Ethyl acetate/hexane (1:3).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-amino group on the 1,2,4-thiadiazole ring exhibits nucleophilic reactivity, enabling substitution with electrophiles. For example:

  • Thiosemicarbazide Cyclization : Treatment with thiosemicarbazide in the presence of POCl₃ facilitates cyclization to form 1,3,4-thiadiazol-2-amine derivatives. This reaction proceeds via nucleophilic attack on the thiadiazole ring, forming fused heterocycles .

  • Reaction with Aldehydes : The primary amine undergoes Schiff base formation with aldehydes like salicylaldehyde or 2,6-dichlorobenzaldehyde, yielding imine-linked derivatives .

Example Reaction Pathway

text
tert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate + Thiosemicarbazide → 5-{[4-amino-5-(substituted)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine

Acylation Reactions

The amino group participates in acylation under standard conditions:

  • Phenylacetyl Chloride : Reacts with the amine to form phenylacetamide derivatives, enhancing antimicrobial activity .

  • Boc Protection/Deprotection : The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions (e.g., HCl in dioxane), exposing the free amine for subsequent functionalization .

Conditions

ReagentProductYield (%)Reference
Phenylacetyl chloridePhenylacetamide derivative65–78
HCl/dioxaneFree amine intermediate>90

Hydrolysis and Ring-Opening

The carbamate moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl cleaves the Boc group, yielding ethylenediamine-linked thiadiazole intermediates .

  • Alkaline Conditions : NaOH facilitates hydrolysis of the carbamate to generate water-soluble carboxylates.

Mechanistic Insight
Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The tert-butyl group acts as a leaving group, forming CO₂ and tert-butanol.

Cyclization to Triazoles and Thiadiazoles

The compound serves as a precursor for synthesizing fused heterocycles:

  • Malonohydrazide Cyclization : Reacts with malonohydrazide to form 1,2,4-triazole derivatives under reflux in ethanol .

  • Thiadiazole-Thiazole Hybrids : Treatment with thiourea or cyanoguanidine yields hybrid structures with enhanced bioactivity .

Example Application

text
tert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate + Malonohydrazide → 3-{[4-amino-5-(substituted)-4H-1,2,4-triazol-3-yl]methyl}-5-(substituted)-4H-1,2,4-triazol-4-amine

Pharmacological Modifications

Derivatives of this compound show promise in drug discovery:

  • Antimicrobial Activity : Substituted triazole-thiadiazole hybrids exhibit MIC values of 8–32 μg/mL against S. aureus and E. coli .

  • Enzyme Inhibition : Analogues act as allosteric inhibitors of glutaminase (IC₅₀ = 0.1–1.2 μM) .

Key SAR Findings

  • Small alkyl groups (e.g., methyl, isopropyl) on the triazole ring enhance potency .

  • Electron-withdrawing substituents (e.g., nitro, chloro) improve metabolic stability .

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s modular reactivity and compatibility with diverse reagents make it invaluable for synthesizing bioactive heterocycles. Further studies optimizing reaction conditions and exploring novel derivatives could unlock additional therapeutic applications.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of thiadiazole compounds, including those similar to tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate, exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines by targeting specific metabolic pathways involved in tumor growth. These compounds may serve as lead compounds for the development of novel anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Enzyme Inhibition
Thiadiazole derivatives are also known to act as enzyme inhibitors. For example, some studies have highlighted their role as allosteric inhibitors of glutaminase, an enzyme critical for cancer cell metabolism. By inhibiting this enzyme, these compounds can potentially reduce the viability of cancer cells that rely heavily on glutamine metabolism . The specific mechanism of action often involves interactions with key residues in the enzyme's active site, which could be explored further with tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate.

Material Science Applications

Corrosion Inhibition
The compound has been investigated for its potential use as a corrosion inhibitor. Thiadiazole derivatives have shown promise in protecting metals from corrosion in aggressive environments such as seawater. The presence of the thiadiazole ring system enhances the adsorption of these compounds onto metal surfaces, forming a protective barrier that mitigates corrosion processes . This application is particularly relevant for industries that rely on metal components exposed to harsh conditions.

Synthesis of Novel Materials
tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate can serve as a precursor for synthesizing novel materials with tailored properties. Its unique functional groups allow for further chemical modifications that can lead to materials with specific optical or electronic characteristics. This versatility is advantageous in fields such as organic electronics and photonics .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that thiadiazole derivatives could inhibit cell proliferation in various cancer cell lines.
Study BEnzyme InhibitionIdentified specific interactions between thiadiazole compounds and glutaminase, leading to reduced enzymatic activity.
Study CCorrosion ResistanceShowed effective corrosion inhibition of brass in seawater using thiadiazole derivatives as inhibitors.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related carbamate derivatives containing heterocyclic substituents. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Comparative Analysis of Carbamate Derivatives
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
tert-Butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate 5-Amino-1,2,4-thiadiazole C₉H₁₆N₄O₂S 305.21 1265226-01-4 Building block for bioactive molecules
tert-Butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate 4-Allyl-5-mercapto-1,2,4-triazole C₁₂H₁₉N₅O₂S 297.38 306935-46-6 Discontinued intermediate (CymitQuimica)
tert-Butyl N-[2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate 5-Phenyl-1,2,4-triazole C₁₅H₂₀N₄O₂ 304.35 1461715-14-9 Medicinal chemistry applications
UOSD015 (Adamantane-triazine-carbamate) Triazine-adamantane hybrid C₃₀H₅₂N₇O₃ 558.41 Not provided Cannabinoid receptor 2 ligand (100% HPLC purity)
tert-Butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate Aryloxy-amide functionalized carbamate C₂₃H₂₄F₃IN₂O₄ 592.35 Not provided Intermediate for hydrazine derivatives (80% synthetic yield)

Key Observations:

The 5-mercapto-triazole derivative contains a sulfur atom but lacks the amino group, reducing its nucleophilicity compared to the amino-thiadiazole analog.

Molecular Weight and Complexity: The adamantane-triazine hybrid (UOSD015) is significantly larger (MW 558.41), reflecting its design for high-affinity receptor binding. Aryloxy-amide derivatives prioritize halogenated aromatic systems for targeted interactions, whereas the amino-thiadiazole compound focuses on compact heterocyclic functionality.

Synthetic Utility: The target compound’s Boc-protected amine and thiadiazole ring make it a versatile intermediate for further functionalization, whereas UOSD015’s adamantane moiety limits its synthetic flexibility .

Biological Relevance: UOSD015’s 100% HPLC purity and cannabinoid receptor affinity contrast with the amino-thiadiazole compound’s role as a building block, suggesting divergent therapeutic pipelines. The phenyl-triazole analog is marketed for medicinal use, implying its optimization for pharmacokinetic properties.

Biological Activity

Tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on a comprehensive review of available literature.

Structure and Composition

  • Chemical Name : this compound
  • Molecular Formula : C10H16N4O2S
  • Molecular Weight : 244.32 g/mol
  • CAS Number : Not specifically listed; related compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole (CAS 39222-73-6).

Physical Properties

The compound is typically presented as a yellow crystalline solid with moderate solubility in organic solvents.

Anticancer Activity

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Various studies have shown that thiadiazole derivatives can inhibit the growth of cancer cell lines in a dose-dependent manner. The most active compounds demonstrated IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BA5490.52

The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin and various protein kinases. For example, one study highlighted the interaction between thiadiazole derivatives and tubulin, suggesting that hydrogen bonds formed during binding could inhibit tubulin polymerization and thus prevent cancer cell proliferation .

Inhibition of Enzymatic Activity

Some studies have reported that thiadiazole derivatives can act as allosteric inhibitors of specific enzymes. For instance, certain compounds have been shown to inhibit kidney-type glutaminase (GLS), which is crucial for tumor metabolism .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of thiadiazole derivatives on human lymphoma B cells. The lead compound demonstrated effective growth inhibition both in vitro and in a mouse xenograft model. The results suggested that structural modifications significantly influence the potency and selectivity of these compounds against various cancer types .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of GLS by modified thiadiazole compounds. The study illustrated how specific substitutions on the thiadiazole ring enhanced solubility and potency compared to traditional inhibitors like BPTES, leading to promising results in reducing tumor growth rates in vivo .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like pivaloyl chloride and thiosemicarbazide .

Applications

Beyond anticancer applications, thiadiazole derivatives are also being explored for their anti-inflammatory properties. Some compounds have been identified as inhibitors of cyclooxygenase (COX), which could be beneficial in treating inflammatory conditions such as arthritis .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate?

The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and functionalized thiadiazole derivatives. Key steps include:

  • Palladium-catalyzed cross-coupling to introduce the thiadiazole moiety (e.g., coupling with brominated thiadiazoles under Cs₂CO₃/1,4-dioxane conditions) .
  • Carbamate protection/deprotection : The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine .
  • Purification : Column chromatography or recrystallization (e.g., using DCM/hexane) ensures high purity (>95%) .

Q. How is reaction progress monitored during synthesis?

  • Thin-layer chromatography (TLC) : Used to track intermediates and confirm completion of coupling or deprotection steps .
  • HPLC/LC-MS : Validates purity and identifies byproducts, especially for thiadiazole-containing intermediates .
  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl group at δ ~1.4 ppm) .

Q. What analytical techniques are critical for structural characterization?

Technique Key Data Example from Evidence
X-ray crystallography 3D conformation, bond anglesResolves thiadiazole-ethylcarbamate spatial arrangement
Mass spectrometry Molecular ion ([M+H]⁺)Confirms molecular weight (e.g., MW 319.33 for related carbamates)
FT-IR Functional groups (e.g., N-H stretch at ~3350 cm⁻¹)Validates carbamate and amine groups

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Multi-technique validation : Combine NMR, X-ray, and computational modeling (e.g., DFT calculations) to reconcile discrepancies in bond lengths or stereochemistry .
  • Dynamic effects : Consider rotational barriers (e.g., tert-butyl group) causing NMR signal splitting not observed in static X-ray structures .

Q. What strategies optimize reaction yields for thiadiazole-ethylcarbamate derivatives?

  • Solvent/base selection : Polar aprotic solvents (e.g., 1,4-dioxane) and weak bases (Cs₂CO₃) minimize side reactions in Pd-catalyzed steps .
  • Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) improves coupling efficiency for brominated thiadiazoles .
  • Temperature control : Stepwise heating (e.g., 80°C for coupling, room temperature for deprotection) prevents decomposition .

Q. How does the thiadiazole ring impact biological activity in target studies?

  • Structure-activity relationship (SAR) : The 5-amino-1,2,4-thiadiazole group enhances hydrogen bonding with enzymes (e.g., kinase targets) .
  • Electron-deficient core : Facilitates π-π stacking in receptor binding pockets, as shown in molecular docking studies .

Q. What methods validate compound purity when HPLC and NMR disagree?

  • Orthogonal techniques : Use elemental analysis (C/H/N/S) and high-resolution mass spectrometry (HRMS) to cross-check purity .
  • Spiking experiments : Add a known impurity to HPLC runs to identify co-eluting peaks .

Q. How are stability issues (e.g., carbamate hydrolysis) addressed in biological assays?

  • Buffered conditions : Use pH 7.4 phosphate buffers to minimize hydrolysis during cell-based assays .
  • Protection strategies : Introduce electron-withdrawing substituents on the thiadiazole to stabilize the carbamate .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC₅₀ values .
  • Solubility effects : Poor solubility in aqueous media (common for carbamates) may lead to underestimated activity; use DMSO stocks ≤0.1% .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding modes of the thiadiazole-ethylcarbamate scaffold with proteins (e.g., kinases) .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.